molecular formula C5H9ClO B073853 3-(2-Chloroethoxy)prop-1-ene CAS No. 1462-39-1

3-(2-Chloroethoxy)prop-1-ene

Cat. No. B073853
CAS RN: 1462-39-1
M. Wt: 120.58 g/mol
InChI Key: PZNYRERWHNMQFH-UHFFFAOYSA-N
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Description

“3-(2-Chloroethoxy)prop-1-ene” is a chemical compound with the molecular formula C5H9ClO and a molecular weight of 120.57700 . It is used in laboratory chemicals and the manufacture of chemical compounds .


Synthesis Analysis

While specific synthesis methods for “3-(2-Chloroethoxy)prop-1-ene” were not found, a related compound, 3-chloro-2-methyl-1-propene, has been studied. The reaction of halogen-substituted benzaldehydes with 3-(1-chloroethoxy)prop-1-yne leads to the formation of unsaturated ethers derived from 2-hydroxyoxirane .


Molecular Structure Analysis

The molecular structure of “3-(2-Chloroethoxy)prop-1-ene” consists of 5 carbon atoms, 9 hydrogen atoms, 1 chlorine atom, and 1 oxygen atom . Further details about its structure were not found in the search results.

Scientific Research Applications

Synthesis of Unsaturated Ethers

3-(2-Chloroethoxy)prop-1-ene: is used in the synthesis of unsaturated ethers derived from 2-hydroxyoxirane. The reaction of halo-substituted benzaldehydes with this compound forms unsaturated 2-hydroxyoxirane ethers, which are valuable intermediates in organic synthesis .

Formation of 1,3-Dioxolanes

The compound also plays a role in the formation of substituted 1,3-dioxolanes when reacted with acetone in the presence of BF3·Et2O. These dioxolanes have potential applications in medicinal chemistry due to their reactivity and structural significance .

Organic Synthesis Building Blocks

Due to the high reactivity of the triple bond and the oxirane ring in 3-(2-Chloroethoxy)prop-1-ene , it serves as a building block in various fields of organic synthesis. It can be used to create complex molecules for pharmaceuticals and materials science .

Infrared Spectroscopy Studies

The compound’s unique IR spectrum makes it suitable for spectroscopy studies. The characteristic bands in its IR spectrum provide valuable information for the identification and analysis of similar organic compounds .

Research in Propargyl Ethers

3-(2-Chloroethoxy)prop-1-ene: is involved in the synthesis of propargyl ethers by reacting with carbonyl compounds and α-halo ethers. This reaction is significant for the study of propargyl ethers in research and development .

Halogen-Substituted Compound Reactions

It is used to study the reactions of halogen-substituted compounds, particularly benzaldehydes, which are important in the development of new synthetic methodologies .

Epoxide Ring Reactions

The epoxide ring in 3-(2-Chloroethoxy)prop-1-ene is highly reactive, making it a key subject in the study of epoxide ring-opening reactions, which are crucial in the synthesis of various organic compounds .

Chemical Education

Lastly, due to its reactivity and the variety of reactions it undergoes, 3-(2-Chloroethoxy)prop-1-ene can be used as an educational tool in chemical education to demonstrate different organic reactions and synthesis techniques .

Safety and Hazards

The safety data sheet for “3-(2-Chloroethoxy)prop-1-ene” indicates that it has acute toxicity when ingested and can cause skin corrosion or irritation .

properties

IUPAC Name

3-(2-chloroethoxy)prop-1-ene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9ClO/c1-2-4-7-5-3-6/h2H,1,3-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZNYRERWHNMQFH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOCCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90403541
Record name 3-(2-chloroethoxy)prop-1-ene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90403541
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

120.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-Chloroethoxy)prop-1-ene

CAS RN

1462-39-1
Record name 3-(2-chloroethoxy)prop-1-ene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90403541
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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